![molecular formula C16H14N2O2S B2679193 3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine CAS No. 866019-17-2](/img/structure/B2679193.png)
3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine
Overview
Description
Scientific Research Applications
Synthesis of New Compounds
Compounds with a sulfonamide group, such as “3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine”, are often used in the synthesis of new chemical compounds . They can be used to create novel structures with potential biological activities.
Computational Studies
Sulfonamide compounds are often subjects of computational studies to understand their structure and spectroscopic parameters . This can help in predicting the properties of new compounds before they are synthesized.
Antidepressant Agents
Some sulfonamide derivatives have shown potential as antidepressant agents . They have been evaluated for their antidepressant-like activity by tail suspension test (TST) and modified forced swimming test (MFST).
Analytical Tests
“3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine” could be used in analytical tests during early formulation feasibility studies . It can help in determining degradation impurities produced during stress studies.
Method Development
This compound could be used in the development, validation, and transfer of analytical methods . It can also be used in spiking studies during process R&D to demonstrate depletion upon recrystallization.
Targeting β-catenin
Some sulfonamide compounds have been found to target β-catenin, inducing its ubiquitination and proteasomal degradation . This could potentially be used in the development of treatments for diseases where β-catenin plays a role.
Mechanism of Action
Target of Action
The primary target of 3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .
Mode of Action
3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine acts by binding to β-catenin, a key protein in the Wnt/β-catenin signaling pathway . This binding promotes the degradation of β-catenin, leading to the downregulation of Wnt/β-catenin target genes . This interaction results in the selective decrease in cell viability of Wnt-dependent cells .
Biochemical Pathways
The affected pathway is the Wnt/β-catenin signaling pathway . The downstream effects of this pathway’s inhibition include decreased cell proliferation and increased cell differentiation, particularly in Wnt-dependent cells .
Result of Action
The molecular and cellular effects of 3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine’s action include the degradation of β-catenin, downregulation of Wnt/β-catenin target genes, and decreased viability of Wnt-dependent cells . These effects could potentially lead to the inhibition of tumor growth in Wnt-dependent cancers .
properties
IUPAC Name |
3-(4-methylphenyl)sulfonylquinolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)18-16(15)17/h2-10H,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSOPAGFZARNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322361 | |
Record name | 3-(4-methylphenyl)sulfonylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821781 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine | |
CAS RN |
866019-17-2 | |
Record name | 3-(4-methylphenyl)sulfonylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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